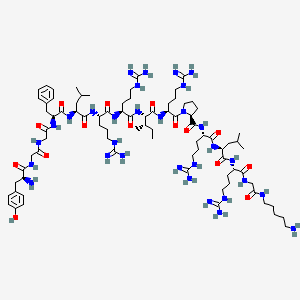
Dakli
Vue d'ensemble
Description
Dakli is a synthetic compound that has been the focus of scientific research in recent years. This compound has shown promising results in various fields of research, including medicine, agriculture, and environmental science. Dakli is a versatile compound that can be synthesized using different methods, and its mechanism of action is still being studied.
Mécanisme D'action
The mechanism of action of Dakli is still being studied. However, it is believed that Dakli inhibits the growth of cancer cells by inducing apoptosis, which is programmed cell death. Dakli also inhibits the growth of bacteria and fungi by disrupting their cell membranes. In plants, Dakli inhibits the growth of weeds by disrupting their metabolic pathways.
Effets Biochimiques Et Physiologiques
Dakli has been shown to have various biochemical and physiological effects. In vitro studies have shown that Dakli can inhibit the growth of cancer cells by inducing apoptosis. Dakli has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes. In plants, Dakli inhibits the growth of weeds by disrupting their metabolic pathways. However, the effects of Dakli on humans and animals are still being studied.
Avantages Et Limitations Des Expériences En Laboratoire
Dakli has several advantages for lab experiments, including its versatility, stability, and ease of synthesis. Dakli can be synthesized using different methods, and its stability makes it suitable for long-term storage. However, Dakli also has some limitations, including its potential toxicity and limited solubility in water.
Orientations Futures
There are several future directions for Dakli research. In medicine, Dakli could be studied further as a potential anticancer agent. In agriculture, Dakli could be studied further as a potential herbicide. In environmental science, Dakli could be studied further for its ability to degrade pollutants in soil and water. Furthermore, the mechanism of action of Dakli could be studied further to understand its effects on humans and animals.
Conclusion:
In conclusion, Dakli is a synthetic compound that has shown promising results in various fields of research, including medicine, agriculture, and environmental science. Dakli can be synthesized using different methods, and its mechanism of action is still being studied. Dakli has various biochemical and physiological effects, and its advantages and limitations for lab experiments should be considered. There are several future directions for Dakli research, and further studies could lead to new discoveries and applications.
Méthodes De Synthèse
Dakli can be synthesized using different methods, including the reaction of 2,4-dichlorophenol with 1,3-diaminopropane in the presence of a catalyst. Another method involves the reaction of 2,4-dichlorophenol with 1,2-diaminopropane in the presence of a base. These methods result in the formation of Dakli, which can be purified using various techniques such as recrystallization, column chromatography, and distillation.
Applications De Recherche Scientifique
Dakli has been extensively studied in various fields of research, including medicine, agriculture, and environmental science. In medicine, Dakli has been shown to have potential as an anticancer agent, as it inhibits the growth of cancer cells in vitro. Dakli has also been studied for its antimicrobial properties, as it can inhibit the growth of various bacteria and fungi. In agriculture, Dakli has been shown to have potential as a herbicide, as it can inhibit the growth of weeds. In environmental science, Dakli has been studied for its ability to degrade pollutants in soil and water.
Propriétés
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-(5-aminopentylamino)-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C82H141N31O15/c1-7-49(6)66(76(127)109-58(26-18-38-100-82(93)94)77(128)113-39-19-27-62(113)75(126)108-56(24-16-36-98-80(89)90)70(121)110-59(40-47(2)3)72(123)105-54(22-14-34-96-78(85)86)68(119)103-44-63(115)95-33-13-9-12-32-83)112-71(122)57(25-17-37-99-81(91)92)106-69(120)55(23-15-35-97-79(87)88)107-73(124)60(41-48(4)5)111-74(125)61(43-50-20-10-8-11-21-50)104-65(117)46-101-64(116)45-102-67(118)53(84)42-51-28-30-52(114)31-29-51/h8,10-11,20-21,28-31,47-49,53-62,66,114H,7,9,12-19,22-27,32-46,83-84H2,1-6H3,(H,95,115)(H,101,116)(H,102,118)(H,103,119)(H,104,117)(H,105,123)(H,106,120)(H,107,124)(H,108,126)(H,109,127)(H,110,121)(H,111,125)(H,112,122)(H4,85,86,96)(H4,87,88,97)(H4,89,90,98)(H4,91,92,99)(H4,93,94,100)/t49-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,66-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRKAXRPJAIWSGY-QMWNISMASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NCCCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)NCCCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C82H141N31O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1801.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dakli | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



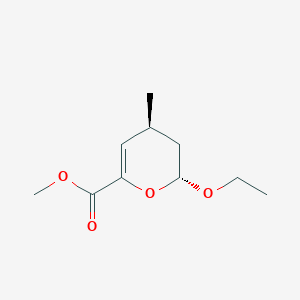

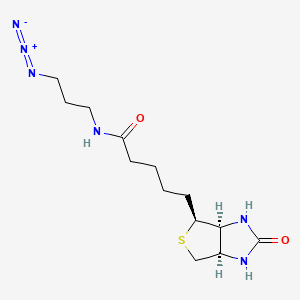
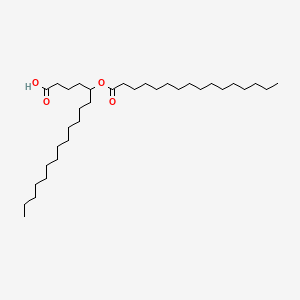
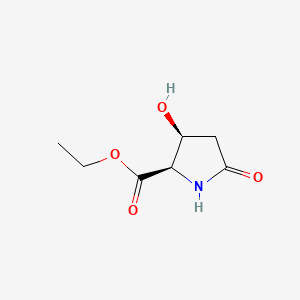
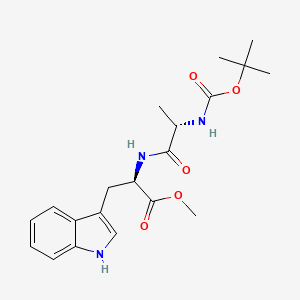
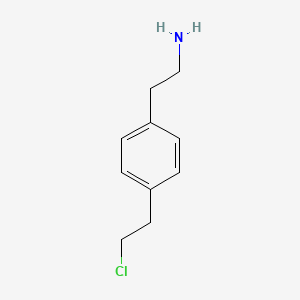
![2-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B570244.png)
![2-Methyl-6,8-dihydro-7H-imidazo[4,5-g][1,3]benzothiazol-7-one](/img/structure/B570246.png)
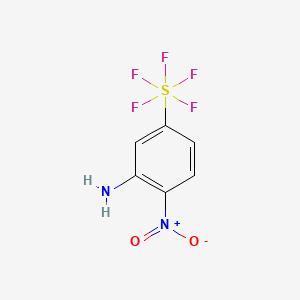
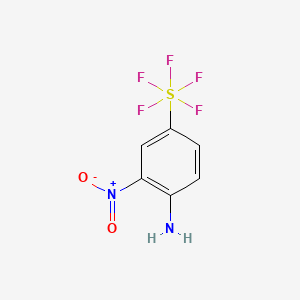
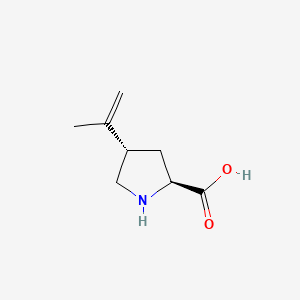
![1H-Pyrrole-1-hexanoic acid, 2,5-dihydro-2,5-dioxo-, 2-[(1,1-diMethylethoxy)carbonyl]hydrazide](/img/structure/B570253.png)